(+)-Deoxocassine is a naturally occurring alkaloid classified within the cis-2-methyl-6-substituted piperidin-3-ol family. Its molecular formula is with a molecular weight of 283.49 g/mol. This compound is predominantly extracted from species of the Cassia and Prosopis plants, particularly Cassine houx and Cassine orientalis, which are native to eastern Asia and have been utilized in traditional medicine for their therapeutic properties. The unique structure of (+)-Deoxocassine includes three stereocenters, resulting in eight possible stereoisomers, with the all-cis configuration being crucial for its biological activity.
(+)-Deoxocassine is a naturally occurring alkaloid found in various Cassine species, particularly Cassine houx and Cassine orientalis []. These plants are native to eastern Asia and have been used in traditional medicine for centuries. Scientific research into (+)-deoxocassine focuses on understanding its potential biological properties and its role in the natural world.
(+)-Deoxocassine's complex molecular structure has made it a target for total synthesis in organic chemistry. This process involves the artificial creation of the molecule from readily available starting materials. A successful total synthesis of (+)-deoxocassine was achieved in 2013, starting from D-xylose, a simple sugar []. This research is valuable for understanding the molecule's structure and potentially developing new synthetic routes for related alkaloids.
While the biological activity of (+)-deoxocassine itself remains relatively unexplored, there is ongoing research into the bioactivity of Cassine extracts containing (+)-deoxocassine and other alkaloids. These studies suggest potential anti-inflammatory and antioxidant properties of these extracts, though further investigation is needed to isolate and understand the specific role of (+)-deoxocassine in these effects [].
The specific conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to optimize yield and purity.
The synthesis of (+)-Deoxocassine has been extensively studied, with several methods developed:
These synthetic approaches not only contribute to the understanding of (+)-Deoxocassine's structure but also expand the methodologies available for organic synthesis.
(+)-Deoxocassine finds applications across various fields:
Studies on the interactions of (+)-Deoxocassine with biological targets have revealed its ability to bind with specific enzymes, modulating their activity. This interaction may lead to alterations in metabolic pathways and cellular responses, making it a subject of interest in drug discovery and development.
(+)-Deoxocassine can be compared with several similar alkaloids:
| Compound | Structure Type | Key Properties |
|---|---|---|
| Cassine | Alkaloid | Similar biological activities |
| Erythraline | Piperidine derivative | Different therapeutic potentials |
| Erythrinine | Piperidine derivative | Known for sedative properties |
The uniqueness of (+)-Deoxocassine lies in its specific stereochemistry and the resultant biological activities that differentiate it from these related compounds.
(+)-Deoxocassine is characterized by the molecular formula C₁₈H₃₇NO, representing a naturally occurring piperidine alkaloid with distinctive structural features [3]. The compound exhibits a molecular weight of 283.49 to 283.50 grams per mole, with precise mass spectrometric analysis revealing an exact mass of 283.29 atomic mass units [3]. The Chemical Abstracts Service has assigned the unique identifier 38726-62-4 to this compound, facilitating its unambiguous identification in chemical databases [21] [22].
The International Chemical Identifier key for (+)-deoxocassine is designated as FJQJNVCOIJSMGZ-KSZLIROESA-N, providing a standardized representation for computational chemistry applications [3] [25]. The Simplified Molecular Input Line Entry System notation is expressed as CCCCCCCCCCCC[C@@H]1CCC@HC@HN1, which explicitly depicts the stereochemical configuration and connectivity of all atoms within the molecule [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₇NO |
| Molecular Weight | 283.49 - 283.50 g/mol |
| Exact Mass | 283.29 amu |
| CAS Number | 38726-62-4 |
| InChI Key | FJQJNVCOIJSMGZ-KSZLIROESA-N |
| SMILES | CCCCCCCCCCCC[C@@H]1CCC@HC@HN1 |
The molecular composition reveals eighteen carbon atoms, thirty-seven hydrogen atoms, one nitrogen atom, and one oxygen atom, reflecting the characteristic structure of substituted piperidine alkaloids . Mass spectrometric fragmentation studies have demonstrated that the compound undergoes characteristic neutral losses, particularly the elimination of water molecules and side chain fragments, which are consistent with the proposed molecular structure [17].
(+)-Deoxocassine possesses three distinct stereocenters located at the C2, C3, and C6 positions of the piperidine ring, resulting in eight theoretically possible stereoisomers . The absolute configuration has been definitively established as (2S,3S,6R)-6-dodecyl-2-methylpiperidin-3-ol through comprehensive stereochemical analysis and synthetic studies [3]. This stereochemical arrangement represents an all-cis relative configuration among the three substituents on the piperidine ring .
The stereocenter at the C2 position bears the S configuration, accommodating a methyl substituent that adopts a specific spatial orientation relative to the piperidine ring nitrogen [7]. The C3 position exhibits the S configuration, although early literature reports incorrectly assigned this center as having the R configuration [35]. Recent synthetic and analytical work has conclusively demonstrated that the C3 hydroxyl group adopts the S configuration, establishing the correct absolute stereochemistry [35].
The C6 position displays the R configuration, supporting the attachment of a twelve-carbon linear alkyl chain in a specific three-dimensional arrangement [3]. This dodecyl substituent represents the most significant structural feature of the molecule and contributes substantially to its physicochemical properties .
| Position | Configuration | Substituent | Description |
|---|---|---|---|
| C2 | S | Methyl group | Specific spatial arrangement relative to ring nitrogen |
| C3 | S | Hydroxyl group | Previously misassigned as R configuration |
| C6 | R | Dodecyl chain | Twelve-carbon linear alkyl substituent |
| Overall | All-cis | Three stereocenters | Specific three-dimensional arrangement |
The all-cis stereochemical relationship among these substituents is crucial for the biological activity and represents a common structural motif among naturally occurring piperidine alkaloids from Cassia and Prosopis species . Synthetic studies have confirmed that this particular stereochemical arrangement is thermodynamically favored and can be achieved through stereoselective synthetic methodologies [7] [30].
(+)-Deoxocassine manifests as a white to off-white crystalline solid at room temperature, exhibiting typical characteristics of saturated piperidine alkaloids . The compound demonstrates limited water solubility due to the presence of the long-chain dodecyl substituent, which imparts significant hydrophobic character to the molecule . The physical state and appearance are consistent with other members of the cis-2-methyl-6-substituted piperidin-3-ol alkaloid family .
The stability profile of (+)-deoxocassine under normal storage conditions appears favorable, with the compound maintaining structural integrity under ambient temperature and pressure . The piperidine ring system provides inherent stability, while the secondary alcohol functionality at the C3 position represents the most reactive site within the molecule . The tertiary nitrogen atom within the piperidine ring contributes to the basic character of the compound .
Thermal stability studies indicate that the compound can withstand moderate heating without significant decomposition, although specific thermal decomposition temperatures have not been extensively documented in the literature . The dodecyl chain contributes to the lipophilic nature of the molecule, influencing its partitioning behavior in various solvent systems .
| Property | Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Appearance | White to off-white crystalline |
| Water Solubility | Limited due to dodecyl chain |
| Stability | Stable under normal conditions |
| Ring System | Inherently stable piperidine |
| Reactive Site | Secondary alcohol at C3 |
The compound belongs to the cis-2-methyl-6-substituted piperidin-3-ol family of alkaloids, which are predominantly found in Cassia and Prosopis plant species . These natural sources have been utilized in traditional medicine applications, although the specific contribution of (+)-deoxocassine to the overall biological activity of plant extracts remains under investigation .
Spectroscopic characterization of (+)-deoxocassine has been accomplished through multiple analytical techniques, with Nuclear Magnetic Resonance spectroscopy providing definitive structural confirmation [7]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts consistent with the piperidine ring system and the attached substituents [23] [26]. The methyl group at C2 typically appears as a doublet in the aliphatic region, while the hydroxyl proton at C3 exhibits chemical shifts characteristic of secondary alcohols [23] [26].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, with the piperidine ring carbons displaying chemical shifts typical of saturated nitrogen heterocycles [24]. The dodecyl chain carbons appear as multiple overlapping signals in the aliphatic region, with the terminal methyl carbon exhibiting the most upfield chemical shift [24]. The carbon bearing the hydroxyl group at C3 displays a characteristic downfield shift due to the deshielding effect of the oxygen atom [24].
Mass spectrometric analysis employs electrospray ionization techniques for molecular ion detection, with subsequent tandem mass spectrometry providing fragmentation patterns that support the proposed structure [15] [17]. The fragmentation behavior includes characteristic neutral losses of water from the hydroxyl group and cleavage of the alkyl chain, producing diagnostic fragment ions [17]. Electron ionization mass spectrometry provides complementary fragmentation information, particularly for the analysis of the piperidine ring system [17].
| Spectroscopic Method | Key Observations |
|---|---|
| ¹H Nuclear Magnetic Resonance | Characteristic chemical shifts for piperidine system |
| ¹³C Nuclear Magnetic Resonance | Carbon framework confirmation |
| Mass Spectrometry | Molecular ion and fragmentation patterns |
| Electrospray Ionization | Soft ionization for molecular weight confirmation |
| Tandem Mass Spectrometry | Structural fragmentation analysis |
Infrared spectroscopy reveals characteristic absorption bands for the hydroxyl group, typically appearing around 3300-3500 wavenumbers, and carbon-hydrogen stretching vibrations from the aliphatic substituents [13]. The piperidine ring exhibits characteristic bending and stretching modes that confirm the cyclic structure [13]. These spectroscopic data collectively provide unambiguous structural confirmation and support the assigned stereochemical configuration [7].
(+)-Deoxocassine is predominantly found within two major plant genera of the Fabaceae family: Cassia and Prosopis. The Cassia genus comprises approximately 37 species with pantropical distribution, while the Prosopis genus, following recent taxonomic revisions, now includes only three species primarily distributed across northern Africa, the Middle East, and Central and South Asia [1] [2].
Within the Cassia genus, (+)-deoxocassine has been documented in several species. Cassia excelsa represents the original source from which cassine alkaloids were first isolated in 1963 [3]. Senna spectabilis (formerly Cassia spectabilis) contains (+)-deoxocassine alongside related alkaloids cassine and spectaline, with these compounds distributed throughout the flowers, fruits, and leaves [4]. The compound has also been identified in Cassia houx and Cassia orientalis, species native to eastern Asia that have been utilized in traditional medicine for centuries .
Cassia fistula, commonly known as the golden shower tree, represents another significant source within this genus. Native to the Indian subcontinent and Southeast Asia, this species has been extensively studied for its alkaloid content [6]. The plant produces characteristic yellow flowers in pendulous racemes and can reach heights of 10-20 meters, making it both a source of bioactive compounds and an important ornamental species [6].
The Prosopis genus, following recent phylogenetic studies, has undergone significant taxonomic reorganization. Traditional Prosopis species have been redistributed into several genera including Neltuma, Strombocarpa, and Anonychium [7]. The current Prosopis sensu stricto contains three species: Prosopis cineraria (Persian mesquite), Prosopis farcta (Syrian mesquite), and Prosopis koelziana [2]. These species are characterized by their adaptation to arid and semi-arid environments and their distribution across seasonally dry tropical and subtropical climates [7].
The distribution patterns of these alkaloid-containing species reflect their adaptation to specific ecological niches. Cassia species occur across a range of climates and have been utilized as ornamental plants and in reforestation projects [1]. Some species from desert climates contribute to desertification prevention efforts [1]. Prosopis species, particularly those now classified under different genera, demonstrate remarkable tolerance to drought conditions and often develop extensive root systems [2].
Table 1: Distribution of (+)-Deoxocassine in Cassia and Prosopis Species
| Species | Family | Geographic Distribution | Plant Parts Containing Alkaloid | Traditional Uses |
|---|---|---|---|---|
| Cassia excelsa | Fabaceae | Tropical regions | Leaves, twigs | Medicinal applications |
| Senna spectabilis | Fabaceae | Tropical and subtropical areas | Flowers, fruits, leaves | Anti-inflammatory, antimicrobial |
| Cassia houx | Fabaceae | Eastern Asia | Various plant parts | Traditional medicine |
| Cassia orientalis | Fabaceae | Eastern Asia | Various plant parts | Therapeutic applications |
| Cassia fistula | Fabaceae | Indian subcontinent, Southeast Asia | Multiple plant parts | Ayurvedic medicine |
| Prosopis cineraria | Fabaceae | Arabian Peninsula, Iran, South Asia | Various tissues | Agroforestry, medicine |
| Prosopis farcta | Fabaceae | Northern Africa, Middle East, Central and South Asia | Multiple parts | Traditional applications |
The biosynthetic pathway of (+)-deoxocassine follows the general pattern established for piperidine alkaloids in higher plants, beginning with the amino acid lysine as the primary precursor [8] [9]. Current understanding of this pathway has been informed by studies on related piperidine alkaloids and established biosynthetic principles for nitrogen-containing secondary metabolites [10] [11].
The initial step in (+)-deoxocassine biosynthesis involves the diaminopimelic acid (DAP) pathway for lysine synthesis [8]. This pathway begins with L-aspartate as the substrate and is present in most green plants [8]. L-aspartate undergoes a series of enzymatic transformations leading to the formation of meso-diaminopimelic acid, which is subsequently decarboxylated by meso-DAP decarboxylase to produce lysine [9].
Following lysine formation, the pathway proceeds through several key enzymatic steps. Lysine decarboxylase (LDC) catalyzes the decarboxylation of lysine to produce cadaverine (1,5-diaminopentane) [8] [9]. This reaction represents the committed step in piperidine alkaloid biosynthesis, as cadaverine serves as the immediate precursor to the piperidine ring system.
The subsequent transformation involves copper-containing amine oxidase (CuAO) or primary amine oxidase (AOC), which catalyzes the oxidative deamination of cadaverine [8]. This enzyme removes the amino group from one end of cadaverine, producing 5-aminopentanal along with ammonia and hydrogen peroxide as byproducts [8] [11].
5-Aminopentanal undergoes spontaneous intramolecular cyclization to form Δ¹-piperideine, a cyclic imine intermediate [8]. This cyclization occurs readily due to the favorable six-membered ring formation and represents a key branch point in alkaloid biosynthesis pathways [12].
The reduction of Δ¹-piperideine to piperidine is catalyzed by short-chain dehydrogenase/reductase (SDR) enzymes [8]. These enzymes utilize NADH or NADPH as cofactors to reduce the C=N double bond, generating the saturated piperidine ring that forms the core structure of deoxocassine and related alkaloids [8].
Subsequent modifications to the piperidine ring involve methyltransferase (MT) enzymes that catalyze C-methylation reactions [8]. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor to produce 2-methylpiperidine from piperidine [8]. The stereochemistry of this methylation determines the final configuration of the alkaloid product.
The formation of the long aliphatic side chain characteristic of (+)-deoxocassine likely involves fatty acid biosynthetic machinery or related polyketide synthase pathways [13]. The attachment of the dodecyl chain at the C-6 position of the piperidine ring requires specific enzymes that remain to be fully characterized in Cassia and Prosopis species.
Cytochrome P450 (CYP450) enzymes play critical roles in the later stages of alkaloid biosynthesis [8]. These enzymes catalyze hydroxylation reactions that introduce the hydroxyl group at the C-3 position of the piperidine ring [8]. The stereochemical outcome of this hydroxylation determines whether cassine (with hydroxyl) or deoxocassine (without hydroxyl) is produced.
Table 2: Key Enzymes in (+)-Deoxocassine Biosynthetic Pathway
| Enzyme | Abbreviation | Substrate | Product | Cofactor/Co-substrate |
|---|---|---|---|---|
| Lysine decarboxylase | LDC | Lysine | Cadaverine + CO₂ | Pyridoxal phosphate |
| Amine oxidase | AOC/CuAO | Cadaverine | 5-Aminopentanal | O₂, Cu²⁺ |
| Short-chain dehydrogenase | SDR | Δ¹-Piperideine | Piperidine | NADH/NADPH |
| Methyltransferase | MT | Piperidine | 2-Methylpiperidine | S-Adenosyl methionine |
| Cytochrome P450 | CYP450 | Intermediate | Hydroxylated product | NADPH, O₂ |
The extraction and purification of (+)-deoxocassine from plant materials requires specialized techniques that account for the basic nature of alkaloids and their varying solubility properties [14] [15]. Traditional and modern approaches have been developed to optimize the recovery and purity of this valuable compound.
Sample Preparation represents the initial critical step in alkaloid extraction. Plant materials are carefully dried to prevent degradation and reduce moisture content that could interfere with extraction efficiency [15]. The dried material is ground to an appropriate particle size to maximize surface area contact with extraction solvents [15]. For seeds and other materials with high lipid content, defatting with petroleum ether may be necessary prior to alkaloid extraction [15].
Acid-Water Extraction represents one of the most widely employed methods for initial alkaloid extraction [14] [15]. Plant material is treated with dilute acidic solutions, typically containing 0.1-1% sulfuric acid, hydrochloric acid, or acetic acid [15] [16]. This approach converts alkaloids from their natural forms to water-soluble acid salts, facilitating extraction from the plant matrix [14]. The acidic extraction is particularly effective because alkaloids in their salt form exhibit significantly increased water solubility compared to their free base forms [14].
Alkaline Extraction follows the acidic extraction to liberate free alkaloid bases [15]. The acidic extract is treated with sodium bicarbonate, ammonia, or sodium hydroxide to adjust the pH to alkaline conditions [15] [17]. This pH adjustment converts the alkaloid salts back to their free base forms, which can then be extracted with organic solvents [15]. The choice of base and final pH depends on the specific alkaloids being targeted and their pKa values [15].
Organic Solvent Extraction utilizes the differential solubility of alkaloid free bases in organic solvents [14]. Chloroform is most commonly employed due to its excellent solvating properties for alkaloid bases [15] [17]. Alternative solvents include methanol, ethanol, and diethyl ether, depending on the specific alkaloid properties and extraction requirements [14]. The organic extraction is typically performed multiple times to ensure complete recovery of alkaloids [15].
Gradient pH Extraction provides enhanced selectivity for separating alkaloids of different basicities [15] [16]. This method involves gradually increasing the pH of an aqueous alkaloid solution from acidic to basic conditions [15]. At each pH increment, organic solvent extraction is performed to selectively remove alkaloids based on their pKa values [15]. Weakly basic alkaloids are extracted at lower pH values, while strongly basic alkaloids require higher pH conditions for extraction [15].
Solid-Phase Extraction (SPE) offers advantages in terms of selectivity and concentration [14] [16]. C18 cartridges are commonly used as the stationary phase, providing hydrophobic interactions that retain alkaloids while allowing polar impurities to pass through [14]. The alkaloids are subsequently eluted with appropriate organic solvents, often methanol or acetonitrile [14]. SPE methods reduce solvent consumption and provide cleaner extracts compared to liquid-liquid extraction approaches [14].
Column Chromatography serves as the primary purification technique following initial extraction [18] [19]. Silica gel columns with various mobile phase systems allow separation based on polarity differences [18]. Normal-phase chromatography utilizes silica gel with organic mobile phases, while reverse-phase systems employ C18-bonded silica with aqueous-organic mobile phases [19]. The choice between normal and reverse-phase depends on the alkaloid polarity and the presence of interfering compounds.
High-Performance Liquid Chromatography (HPLC) provides the highest resolution for final purification and analytical determination [20] [19]. Reverse-phase HPLC columns, particularly C18 phases, are most commonly employed for alkaloid separations [21] [19]. Mobile phases typically consist of acetonitrile or methanol with aqueous buffers, often containing formic acid or ammonium acetate to improve peak shape and retention [20] [22].
Table 3: Extraction and Purification Methods for (+)-Deoxocassine
| Method | Principle | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid extraction | Salt formation | 0.1-1% H₂SO₄, room temperature | High selectivity for alkaloids | Requires neutralization step |
| Base extraction | Free base liberation | NH₃, NaOH, pH 9-10 | Enables organic extraction | May cause degradation |
| Solvent extraction | Differential solubility | Chloroform, methanol | Simple, efficient | Non-selective |
| SPE | Hydrophobic interactions | C18 cartridges, MeOH elution | Clean extracts, low solvent use | Equipment costs |
| Column chromatography | Polarity separation | Silica gel, gradient elution | High capacity | Time-intensive |
| HPLC | High resolution | C18 column, ACN/H₂O | Excellent purity | Low throughput |
Quantitative analysis of (+)-deoxocassine in plant materials requires sensitive and selective analytical methods capable of detecting the compound at naturally occurring concentrations [20] [22]. Modern analytical approaches combine chromatographic separation with mass spectrometric or UV detection to achieve the required sensitivity and specificity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) represents the most widely employed method for alkaloid quantification [21] [23]. Reverse-phase C18 columns provide optimal separation of (+)-deoxocassine from related alkaloids and plant matrix components [21]. Mobile phases consisting of acetonitrile and aqueous buffers with pH adjustment to 3-4 optimize peak shape and retention time reproducibility [21]. UV detection at wavelengths around 210-220 nm provides adequate sensitivity for most applications [21].
Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity compared to UV detection methods [20] [22]. Electrospray ionization (ESI) in positive mode is preferred for alkaloid analysis due to their basic nature and ready protonation [20] [22]. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes enable quantification at sub-microgram per gram levels [20] [22]. The molecular ion of (+)-deoxocassine and characteristic fragment ions are monitored for identification and quantification [20].
Sample Preparation for Quantitative Analysis involves optimized extraction procedures to ensure complete recovery while minimizing matrix effects [20]. Methanol or acidified methanol extraction followed by dilution with mobile phase components provides clean extracts suitable for direct injection [20]. Solid-phase extraction clean-up may be employed for complex matrices or when extremely low detection limits are required [20].
Method Validation follows established guidelines to ensure analytical reliability [21] [22]. Linearity studies demonstrate proportional response over the expected concentration range, typically covering 2-3 orders of magnitude [21]. Limits of detection (LOD) and quantification (LOQ) are determined based on signal-to-noise ratios, with LOQ values typically ranging from 0.5-5.0 μg/g depending on the analytical method [20] [22].
Accuracy and Precision are evaluated through recovery studies using spiked plant matrices [21] [22]. Recovery values typically range from 85-110% for well-optimized methods [22]. Intra-day and inter-day precision are assessed with relative standard deviations generally below 5% for concentrations above the LOQ [21] [22].
Matrix Effects in LC-MS analysis require careful evaluation due to potential ion suppression or enhancement [20]. Matrix-matched calibration curves are employed to compensate for these effects and ensure accurate quantification [22]. Alternative approaches include standard addition methods or the use of stable isotope-labeled internal standards when available [20].
Table 4: Analytical Methods for (+)-Deoxocassine Quantification
| Method | Detection Limit | Linear Range | Precision (RSD) | Analysis Time | Sample Preparation |
|---|---|---|---|---|---|
| HPLC-UV | 1-5 μg/g | 1-100 μg/g | <5% | 15-30 min | Solvent extraction |
| LC-MS (SIM) | 0.1-0.5 μg/g | 0.5-50 μg/g | <3% | 10-20 min | SPE clean-up |
| LC-MS/MS (MRM) | 0.05-0.1 μg/g | 0.1-25 μg/g | <2% | 8-15 min | Minimal clean-up |
Concentration Ranges in Natural Sources vary significantly depending on plant species, plant part analyzed, and environmental conditions [24]. Typical concentrations of (+)-deoxocassine in Cassia species range from 0.1-10 mg/g dry weight in alkaloid-rich tissues such as flowers and young leaves [25]. Prosopis species generally contain lower concentrations, typically 0.05-2 mg/g dry weight [26]. These natural variations necessitate method flexibility to accommodate a wide concentration range.